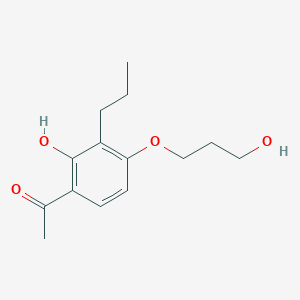

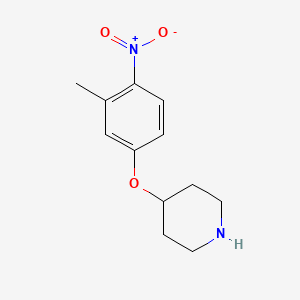

![molecular formula C16H18N2O5 B3155213 (2S)-dimethyl 8-acetyl-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-1,2(2H)-dicarboxylate CAS No. 79465-85-3](/img/structure/B3155213.png)

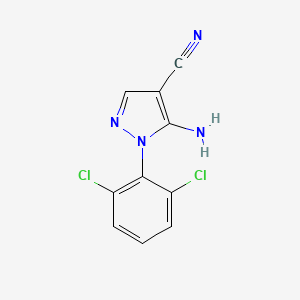

(2S)-dimethyl 8-acetyl-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-1,2(2H)-dicarboxylate

Descripción general

Descripción

“(2S)-dimethyl 8-acetyl-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-1,2(2H)-dicarboxylate” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are known for their broad-spectrum biological activities, such as insecticidal, weeding, antibacterial, anticancer, anti-inflammatory, and biological growth regulators .

Aplicaciones Científicas De Investigación

Synthetic Routes and Chemical Behavior

- Tetrahydropyrrolo[3,2-c]pyridines and tetrahydropyrido[4,3-b]indoles, related to the specified compound, can undergo ring-opening reactions with dimethyl acetylene dicarboxylate, yielding β-(alk)oxy-substituted pyrroles and indoles in moderate to high yields (Borisova et al., 2004).

- Tetrahydropyrrolo[3,2-b]pyrrole derivative undergoes demethoxycarbonylation or ring-opening reactions under basic or acidic conditions, leading to pyrrole derivatives and the formation of dihydropyrrolo[3,2-b]pyrrole derivatives (Satake et al., 1983).

- The Vilsmeier-Haack reaction of 1H,6H-pyrrolo[2,3-e]indole, with the participation of dimethylacetamide, leads to various acetylated pyrroloindoles, highlighting the versatility of reactions involving similar structures (Samsoniya et al., 1982).

Application in Synthesis of Derivatives

- The synthesis of α-[14C]methyl and α-[3H]methyl-L-tryptophan, starting from a derivative of the specified compound, demonstrates its utility in creating labeled amino acids for research purposes (Venkatachalam et al., 1993).

- Efficient and stereocontrolled oxidative coupling of 1,2,3,8-tetrahydropyrrolo[2,3-b]indoles, related to the specified compound, is used in the synthesis of complex molecules like chimonanthines and WIN compounds, indicating its relevance in organic synthesis (Sun et al., 2014).

Interactions with DNA and Potential Biological Applications

- Tetrahydropyrrolo[3,4-a]carbazole-1,3-diones and tetrahydropyrido[3,2-b]pyrrolo[3,4-g]indole-1,3-diones, structurally related to the specified compound, interact with DNA and demonstrate potential as DNA-targeted antitumor agents (Joseph et al., 2001).

Direcciones Futuras

Indole derivatives have attracted the attention of many scientific researchers due to their broad-spectrum biological activities . Future research could focus on further synthesizing indole derivatives to acquire potential agrochemical leads for plant disease control . The development of new synthetic methods and the exploration of their biological activities could be potential future directions .

Mecanismo De Acción

Mode of Action

It is known to undergo reactions with other compounds such as iodine azide, resulting in the formation of various derivatives . These derivatives may interact with their targets in different ways, leading to a variety of biological effects.

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

It is known that similar compounds can have a variety of effects, ranging from inhibiting enzyme activity to modulating cellular signaling pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and how it interacts with its targets .

Propiedades

IUPAC Name |

dimethyl (2S)-4-acetyl-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5/c1-9(19)17-12-7-5-4-6-10(12)11-8-13(15(20)22-2)18(14(11)17)16(21)23-3/h4-7,11,13-14H,8H2,1-3H3/t11?,13-,14?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMAGAPYZQZBHO-QRMWWUJWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2C(CC(N2C(=O)OC)C(=O)OC)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1C2C(C[C@H](N2C(=O)OC)C(=O)OC)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Iodophenyl)carbonyl]morpholine](/img/structure/B3155141.png)

![iMidazo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B3155231.png)